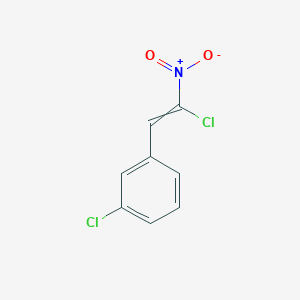
1-Chloro-3-(2-chloro-2-nitroethenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-(2-chloro-2-nitroethenyl)benzene is an organic compound with the molecular formula C8H6ClNO2. It is also known by its IUPAC name, trans-3-chloro-beta-nitrostyrene. This compound is characterized by the presence of a benzene ring substituted with a chloro group and a nitroethenyl group. It is commonly used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloro-3-(2-chloro-2-nitroethenyl)benzene can be synthesized through several methods. One common approach involves the nitration of 1-chloro-3-ethenylbenzene using nitric acid and sulfuric acid as reagents. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the nitroethenyl group.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-3-(2-chloro-2-nitroethenyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-chloro-3-(2-chloro-2-aminoethenyl)benzene.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-3-(2-chloro-2-nitroethenyl)benzene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-(2-chloro-2-nitroethenyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group enhances the compound’s reactivity, allowing it to participate in various chemical transformations. The molecular pathways involved include the activation of the benzene ring and subsequent reactions with nucleophiles or electrophiles.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-2-nitrobenzene
- 1-Chloro-3-fluoro-2-(2-nitroethenyl)benzene
- 1-Chloro-2-(2-nitroethyl)benzene
Uniqueness
1-Chloro-3-(2-chloro-2-nitroethenyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chloro and nitro groups on the benzene ring allows for versatile chemical modifications and applications in various fields.
Propiedades
Número CAS |
101495-21-0 |
|---|---|
Fórmula molecular |
C8H5Cl2NO2 |
Peso molecular |
218.03 g/mol |
Nombre IUPAC |
1-chloro-3-(2-chloro-2-nitroethenyl)benzene |
InChI |
InChI=1S/C8H5Cl2NO2/c9-7-3-1-2-6(4-7)5-8(10)11(12)13/h1-5H |
Clave InChI |
RIQSGUMIOQFYRG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C=C([N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















